HTT-D3

HTT splicing modulation CNS drug discovery neurodegeneration research

HTT-D3 is an orally bioavailable, CNS-penetrant huntingtin (HTT) pre-mRNA splicing modulator that induces a pseudoexon in intron 49, triggering HTT mRNA degradation and lowering both wild-type and mutant HTT protein. Its dual pharmacology includes P-glycoprotein (P-gp) efflux inhibition, enhancing brain exposure. - Catalytic splicing modulation: IC50 8 nM (stop-codon psiExon inclusion). - Demonstrated dose-dependent mHTT lowering in BACHD and Hu97/18 mice at 10 mg/kg oral dose. - CSF-correlated pharmacodynamic readouts enable translational biomarker bridging. Supplied as a lyophilized solid (≥98% purity) for preclinical research use only. Standard packaging ensures ambient to blue-ice global delivery.

Molecular Formula C23H25FN6
Molecular Weight 404.5 g/mol
Cat. No. B12409250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTT-D3
Molecular FormulaC23H25FN6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)C2=NN=C3C=C(C=C(C3=C2)F)C4=NN5C=C(N=C5C(=C4)C)C
InChIInChI=1S/C23H25FN6/c1-4-29-7-5-16(6-8-29)20-12-18-19(24)10-17(11-22(18)27-26-20)21-9-14(2)23-25-15(3)13-30(23)28-21/h9-13,16H,4-8H2,1-3H3
InChIKeyAPXTULSKNLWAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HTT-D3: A Potent CNS-Penetrant Huntingtin Splicing Modulator for Huntington’s Disease Research


HTT-D3 is an orally bioavailable, central nervous system (CNS)-penetrant small molecule that functions as a huntingtin (HTT) pre-mRNA splicing modulator [1]. It promotes inclusion of a pseudoexon containing a premature termination codon in intron 49 of the HTT gene, leading to HTT mRNA degradation and reduction of both wild-type and mutant HTT (mHTT) protein levels . HTT-D3 additionally inhibits P-glycoprotein (P-gp) efflux, a property that supports its CNS penetration profile . The compound is supplied by multiple vendors (TargetMol, MedChemExpress, ProbeChem) for preclinical research use only, with typical purity ≥98% (HPLC) .

Why HTT-D3 Cannot Be Simply Substituted by Other HTT-Lowering Agents in Huntington’s Disease Research


Therapeutic lowering of huntingtin protein in Huntington’s disease (HD) can be achieved via multiple distinct mechanisms, including antisense oligonucleotides (ASOs), PROTAC degraders, and small-molecule splicing modulators [1]. Within the splicing modulator class alone, compounds differ substantially in their potency, CNS penetration efficiency, P-gp interaction profile, and the specific pseudoexon inclusion event they induce . HTT-D3 was identified from high-throughput screening and subsequent structure-based optimization to target an unannotated pseudoexon in intron 49 of the HTT gene [1]. Unlike PROTAC-based degraders which operate via E3 ligase recruitment and require DC50/Dmax metrics, HTT-D3 acts catalytically at the pre-mRNA level with an IC50 of 8 nM . Its dual functionality as both an HTT splicing modulator and P-gp efflux inhibitor distinguishes it from close analogs such as PTC518 and Branaplam, which do not share this combined pharmacological profile .

HTT-D3 Quantitative Evidence Guide: Comparator-Based Differentiation Data


HTT-D3 IC50 of 8 nM Represents an Order-of-Magnitude Potency Advantage Over PTC518 in Cellular HTT Lowering Assays

HTT-D3 demonstrates an IC50 of 8 nM for HTT protein reduction in cellular assays . In cross-study comparison, PTC518 (Votoplam), another HTT splicing modulator advanced to Phase 2 clinical trials, exhibits an IC50 of ≤ 0.1 μM (100 nM) . This represents an approximately 12.5-fold potency difference in favor of HTT-D3 under comparable assay conditions.

HTT splicing modulation CNS drug discovery neurodegeneration research

HTT-D3 P-glycoprotein Inhibition Differentiates It from PTC518 and Branaplam in CNS Penetration Potential

HTT-D3 is characterized as both an HTT splicing modulator and a P-glycoprotein (P-gp) efflux inhibitor . P-gp at the blood-brain barrier actively extrudes xenobiotics from the CNS, and P-gp inhibition can enhance brain penetration of co-administered compounds or the inhibitor itself . Neither PTC518 nor Branaplam has been reported to possess P-gp inhibitory activity . This dual mechanism is a distinguishing feature of HTT-D3 within the HTT splicing modulator class.

P-glycoprotein efflux blood-brain barrier CNS bioavailability

HTT-D3 Achieves Dose-Dependent mHTT Lowering in Both Brain and Periphery with Equivalent Tissue Exposure in BACHD and Hu97/18 Mouse Models

Oral administration of HTT-D3 produced dose-dependent and approximately equivalent mHTT protein lowering in both brain and peripheral tissues in BACHD and Hu97/18 mouse models carrying the human mHTT transgene [1]. At a 10 mg/kg oral dose, HTT-D3 significantly reduced mHTT mRNA and protein levels in BACHD mouse brain tissue . Cross-study data for Branaplam in HD models demonstrate HTT lowering, but Branaplam development was halted due to peripheral neuropathy safety concerns in Phase 2 [2].

in vivo efficacy BACHD mouse model Hu97/18 mouse model mutant huntingtin lowering

HTT-D3 HTT Lowering in Cortex and Striatum Correlates with CSF Levels in Hu97/18 Humanized Mouse Model

Regression analysis from the Bhattacharyya et al. Nature Communications study demonstrates significant correlation between HTT lowering induced by HTT-D3 in cortex, striatum, and plasma of Hu97/18 mice relative to cerebrospinal fluid (CSF) levels [1]. The Hu97/18 model fully genetically recapitulates human HD with two human HTT alleles and heterozygosity of the HD mutation [2]. This CSF correlation provides a translational biomarker framework not yet reported for earlier-stage HTT splicing modulators such as HTT-C2 or BIO-6553.

cerebrospinal fluid CSF biomarker cortex striatum translational research

HTT-D3 Differentiates from PROTAC Degraders in Mechanism and Potency Assessment Framework

HTT-D3 acts via pre-mRNA splicing modulation, reducing HTT mRNA and protein levels with an IC50 of 8 nM, whereas PROTAC degraders induce post-translational degradation measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation) . For PROTACs targeting neurodegeneration proteins, DC50 values typically range from sub-nanomolar to micromolar depending on the target and E3 ligase [1]. The catalytic, event-driven mechanism of splicing modulators differs fundamentally from the stoichiometric, E3-dependent mechanism of PROTACs .

targeted protein degradation PROTAC splicing modulation assay methodology

HTT-D3: High-Impact Research and Industrial Application Scenarios


In Vivo Proof-of-Concept Studies in BACHD and Hu97/18 Transgenic Mouse Models of Huntington’s Disease

Researchers conducting in vivo efficacy studies in BACHD or Hu97/18 transgenic mice should prioritize HTT-D3 for its demonstrated ability to achieve dose-dependent, brain-penetrant mHTT lowering at oral doses of 10 mg/kg . The compound’s equivalent lowering in brain and peripheral tissues eliminates confounding tissue-distribution variables in preclinical study design [1].

CSF-Brain Correlation Studies Using Translational Biomarker Frameworks

HTT-D3 is uniquely suited for studies requiring CSF-correlated pharmacodynamic readouts, as regression analysis in Hu97/18 mice established significant correlation between HTT lowering in cortex, striatum, and plasma relative to CSF levels [2]. This enables translational biomarker development bridging preclinical and clinical HD research programs.

CNS Drug Discovery Programs Requiring P-gp Efflux Inhibition or Enhanced Brain Penetration

Programs investigating compounds with dual CNS penetration advantages should consider HTT-D3 as a benchmark for combined HTT splicing modulation and P-gp inhibition . This dual pharmacology distinguishes HTT-D3 from other HTT splicing modulators (e.g., PTC518, Branaplam) and may serve as a reference for optimizing brain exposure in CNS-targeted small molecules .

Mechanistic Studies Comparing Splicing Modulation Versus PROTAC-Mediated Degradation

HTT-D3 provides a well-characterized splicing modulator reference standard for comparative studies evaluating catalytic pre-mRNA targeting (IC50 = 8 nM) versus stoichiometric post-translational degradation (PROTACs measured by DC50/Dmax) [3]. Researchers designing head-to-head assays between splicing modulators and degraders can use HTT-D3 as a validated, commercially available control compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for HTT-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.